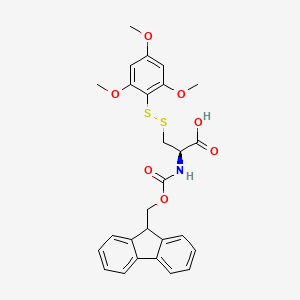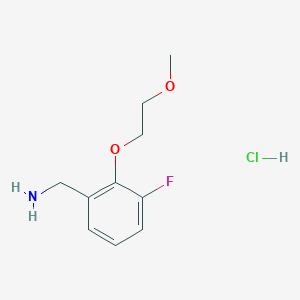
2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine
Descripción general
Descripción
“2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the molecular formula C12H7F4NO . It has a molecular weight of 257.18 g/mol .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine”, often involves nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Molecular Structure Analysis
The InChI code for “2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine” is 1S/C12H7F4NO/c13-11-7(6-10(18)19)4-3-5-8(11)17-12(14,15)16/h3-5H,6H2,(H,18,19) .Physical And Chemical Properties Analysis
“2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine” is a solid at room temperature . It has a boiling point of 81-83°C .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in compounds like 2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine is often associated with a range of pharmacological activities. This compound can be utilized in the synthesis of various drugs, particularly those that benefit from increased lipophilicity and metabolic stability due to the presence of fluorine atoms . The unique electronic properties of the trifluoromethoxy group can influence the binding affinity and selectivity of pharmaceuticals towards their biological targets.
Agrochemical Research
Compounds with a trifluoromethoxy phenyl group are valuable in the development of agrochemicals. Their potential to enhance the activity and durability of pesticides and herbicides is significant. The electron-withdrawing nature of the trifluoromethoxy group can lead to compounds that exhibit improved bioavailability and resistance to degradation in the environment .
Neuroscience Research
The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of central nervous system (CNS) drugs. It could be used in the synthesis of molecules that target neurotransmitter receptors or enzymes involved in neurological processes .
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-3-[3-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-10(5-2-6-17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQVDXAPIPBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)



